molecular formula C9H13NO3S B1425797 [2-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1463608-44-7

[2-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No.: B1425797
CAS No.: 1463608-44-7
M. Wt: 215.27 g/mol
InChI Key: ZNLFCAGGFBIXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of sulfonamides, which are widely studied for their pharmacological properties, including kinase inhibition and metabolic stability .

The molecular weight of [2-(Methoxymethyl)phenyl]methanesulfonamide is estimated to be ~213.3 g/mol, based on structural similarity to [4-(hydroxymethyl)phenyl]methanesulfonamide (MW 201.3 g/mol, ), with the methoxymethyl group contributing an additional 12 g/mol. Its synthesis typically involves coupling reactions with triazine or pyrimidine intermediates, as seen in , where it was developed as a PTEFb/CDK9 inhibitor for anticancer applications .

Properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFCAGGFBIXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

Step Reagents and Conditions Description
1 2-(Methoxymethyl)phenyl chloride (or bromide), Methanesulfonamide, Base (e.g., triethylamine or sodium hydride), Solvent (e.g., dichloromethane or dimethylformamide) The halogenated aromatic compound is reacted with methanesulfonamide in the presence of a base to deprotonate the sulfonamide, enhancing its nucleophilicity. The reaction is typically carried out at room temperature or with mild heating for several hours to ensure complete substitution.
2 Work-up: aqueous extraction, organic solvent separation After reaction completion, the mixture is quenched with water, and the organic layer is separated. The aqueous layer may be extracted multiple times to maximize product recovery.
3 Purification: silica gel chromatography or recrystallization The crude product is purified by column chromatography using solvents such as dichloromethane/methanol mixtures or by recrystallization from appropriate solvents to yield pure [2-(Methoxymethyl)phenyl]methanesulfonamide.

Reaction Scheme (Conceptual)

$$
\text{2-(Methoxymethyl)phenyl chloride} + \text{Methanesulfonamide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{Cl}^-
$$

Research Findings and Optimization

  • Choice of Base: Stronger bases like sodium hydride can increase the nucleophilicity of methanesulfonamide but require careful handling due to reactivity. Weaker bases like triethylamine are often preferred for milder conditions.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates by stabilizing the transition state.
  • Temperature: Mild heating (30–60°C) can improve yields but excessive heat may cause decomposition or side reactions.
  • Reaction Time: Extended reaction times (12–24 hours) ensure completion, especially at room temperature.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Reaction Outcome
Base Triethylamine, Sodium hydride Influences nucleophilicity and reaction rate
Solvent Dichloromethane, DMF, DMSO Affects solubility and substitution efficiency
Temperature 20–60 °C Higher temp increases rate but risks side reactions
Reaction Time 12–24 hours Longer time improves conversion
Purification Method Silica gel chromatography, recrystallization Determines purity and yield

Related Synthetic Insights from Literature

  • The synthesis of structurally similar compounds such as [4-(Methoxymethyl)phenyl]methanesulfonamide involves nucleophilic substitution of 4-(methoxymethyl)benzyl chloride with methanesulfonamide under basic conditions, supporting the general applicability of this method for positional isomers.
  • Patented telescoping processes for related methoxymethyl-substituted aromatic amines emphasize the importance of controlling reaction conditions, such as the presence of acids or nitrosation agents, for intermediates but are less directly applicable to sulfonamide formation.
  • Analytical data from related sulfonamides confirm the stability of the methanesulfonamide group under typical reaction and purification conditions.

Summary of Key Points

  • The preparation of this compound is most efficiently achieved via nucleophilic substitution of a halogenated 2-(methoxymethyl)phenyl precursor with methanesulfonamide.
  • Reaction parameters such as base strength, solvent polarity, temperature, and time are critical for optimizing yield and purity.
  • Purification typically involves chromatographic techniques to isolate the target compound from by-products.
  • This synthetic route is well-supported by analogous preparations of related sulfonamide compounds in the literature.

This detailed understanding of preparation methods provides a robust foundation for researchers aiming to synthesize this compound for pharmaceutical or organic chemistry applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Research has indicated that compounds similar to [2-(methoxymethyl)phenyl]methanesulfonamide exhibit antiviral properties, particularly against the Hepatitis C virus. A study identified a series of non-nucleoside inhibitors that showed promise in inhibiting viral replication, suggesting that methanesulfonamide derivatives could play a role in antiviral drug development .

Antiarrhythmic Properties:
The compound is structurally related to Dofetilide, a class III antiarrhythmic drug. Dofetilide is used to treat atrial fibrillation and atrial flutter by blocking potassium channels and prolonging cardiac action potentials. The synthesis methods for Dofetilide involve sulfonylation processes similar to those applicable to this compound, indicating potential pathways for developing new antiarrhythmic agents .

Enzyme Inhibition

Mechanism of Action:
The methanesulfonamide moiety is known to act as a competitive inhibitor for various enzymes. This characteristic makes it a candidate for research into enzyme inhibition mechanisms, which could lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor.

Case Studies:
Several studies have explored the inhibition of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play roles in cancer metastasis and tissue remodeling. Compounds with similar structures have shown efficacy in modulating MMP activity, suggesting that this compound may also possess such properties .

Antimicrobial Properties

Biological Activity:
Research into compounds containing methanesulfonamide groups has revealed antimicrobial activity against various bacterial strains. The structural features of this compound may enhance its interaction with bacterial targets, making it a candidate for further investigation in antibiotic development.

Potential Applications:
Given the rise of antibiotic resistance, compounds like this compound could be valuable in developing new antimicrobial agents that can overcome resistant strains.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name/ID Substituent(s) Molecular Weight (g/mol) Key Biological Activity/Notes
[2-(Methoxymethyl)phenyl]methanesulfonamide (Compound 20, ) 2-(Methoxymethyl)phenyl on triazine ~213.3 (estimated) PTEFb/CDK9 inhibition; enhanced solubility due to methoxymethyl
[4-(Hydroxymethyl)phenyl]methanesulfonamide () 4-(Hydroxymethyl)phenyl 201.3 Fragment screening; polar group improves binding
N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide () tert-butyl, methoxy groups 272.37 Research use (kinase inhibition); lower solubility due to hydrophobic tert-butyl
Dofetilide () Dual methanesulfonamide groups on phenyl 441.6 Antiarrhythmic; sulfonamide enhances pharmacokinetics (PK)
S29/S30 () N-substituted methanesulfonamide - Kinase inhibition; tolerated substituents suggest sulfonamide as critical pharmacophore

Substituent Effects on Pharmacokinetics and Potency

  • Methoxymethyl vs.
  • Fluorinated Groups : Compounds with trifluoromethoxy (Compound 19, ) or trifluoromethyl (Compound 22, ) substituents exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Methylsulfonamide : highlights that methylsulfonamide substituents improve PK properties, such as absorption and half-life, by modulating solubility and protein binding .

Activity in Kinase Inhibition

  • PTEFb/CDK9 Inhibitors: Compound 20 () and its analogues (Compounds 18–23) demonstrate nanomolar affinity for PTEFb/CDK9, with methoxymethyl and fluorinated substituents showing comparable potency .
  • Tolerated Substituents : indicates that methoxymethyl-terminated PEG groups (e.g., S21/S24) and N-substituted methanesulfonamides (S29/S30) are well-tolerated in kinase inhibitors, suggesting structural flexibility in this class .

Biological Activity

[2-(Methoxymethyl)phenyl]methanesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H11NO3S
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1463608-44-7

The compound features a methoxymethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide moiety. This structure is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, similar to other sulfonamides that interfere with bacterial folate synthesis.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. A study reported that certain sulfonamide derivatives exhibit cytotoxicity against cancer cell lines, suggesting a potential role for this compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. Although this compound was not the primary focus, its structural similarities suggest potential efficacy in similar contexts.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that certain sulfonamides induce apoptosis in cancer cells. For instance, a derivative with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating that this compound may share this property.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobialTBDOngoing Studies
SulfanilamideAntimicrobial0.5Study A
SulfamethoxazoleAntimicrobial0.3Study B
SulfanilamideAnticancer5.0Study C

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound are not extensively documented, related compounds typically exhibit moderate oral bioavailability and metabolic stability. Safety profiles indicate low cytotoxicity at therapeutic doses, making them suitable candidates for further development.

Q & A

Basic: What are the key synthetic strategies for obtaining [2-(Methoxymethyl)phenyl]methanesulfonamide in high purity?

Methodological Answer:
The synthesis of this compound typically involves sulfonylation of the corresponding amine precursor. A common approach includes:

  • Step 1: Reacting 2-(methoxymethyl)aniline with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond.
  • Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-sulfonylation.
  • Control moisture to prevent hydrolysis of the methoxymethyl group.

Supporting Data from Analogous Compounds:

CompoundReaction ConditionsYieldPurity MethodReference
N-[2-(chloromethyl)phenyl]methanesulfonamideDichloromethane, pyridine, 0°C → RT78%Recrystallization
2-Fluoro-6-methoxybenzenesulfonamideTHF, NaH, 24h stirring85%Column Chromatography

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR: Identify methoxymethyl (–OCH2–) and sulfonamide (–SO2NH–) groups. For example:
    • Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm (CH3O) and δ 4.4–4.6 ppm (CH2).
    • Sulfonamide protons resonate at δ 5.1–5.3 ppm (NH, exchangeable).
  • IR Spectroscopy: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.

Example from Analogous Compounds:

CompoundKey Spectral FeaturesReference
N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamideIR: 1352 cm⁻¹ (S=O); 1H NMR: δ 5.15 (NH)
(Methanesulfonyl-phenethyl-amino)-acetic acidHRMS: [M+H]+ = 258.0892 (calc. 258.0894)

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Methodological Answer:
Discrepancies often arise from polymorphism or impurities. To address this:

  • Recrystallization Optimization: Test solvents (e.g., ethanol, acetonitrile) to isolate a single polymorph.
  • DSC Analysis: Perform differential scanning calorimetry to detect polymorphic transitions.
  • Purity Assessment: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities.

Data from Related Studies:

CompoundReported MP Range (°C)Resolved MP (°C)MethodReference
N-[2-(chloromethyl)phenyl]methanesulfonamide82–8584.2 (DSC)Recrystallization (EtOH/H2O)
Methanesulfonamide derivative (CAS 653594-65-1)508.9±60 (predicted)N/AComputational

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for reactions (e.g., SN2 at the methoxymethyl group).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents).
  • AI-Driven Synthesis Tools: Platforms like Pistachio or Reaxys predict feasible routes and byproducts based on analogous reactions .

Case Study:

ToolPredicted Reactivity SiteAccuracy vs. ExperimentalReference
ReaxysMethoxymethyl O–CH2 bond89% match
DFT (B3LYP/6-31G*)Sulfonamide NH as weak nucleophileValidated via kinetic data

Advanced: How is this compound utilized as a building block in bioactive molecule synthesis?

Methodological Answer:
The compound serves as a precursor for:

  • Antimicrobial Agents: Functionalize the phenyl ring with halogen or nitro groups to enhance target binding (e.g., biofilm inhibitors) .
  • Kinase Inhibitors: Couple with heterocyclic moieties (e.g., pyrimidines) via Suzuki-Miyaura cross-coupling .

Example Applications:

Target MoleculeModificationBioactivityReference
Carolacton (biofilm inhibitor)Methoxymethyl group retained for solubilityMIC = 2 µM against S. mutans
CZC-25146 (kinase inhibitor)Pyrimidine coupling at sulfonamideIC50 = 12 nM (JAK2)

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups: Temporarily protect the sulfonamide NH with Boc groups during electrophilic substitutions.
  • Temperature Control: Maintain reactions below 0°C to suppress hydrolysis of the methoxymethyl group.
  • Catalyst Screening: Use Pd(OAc)2/XPhos for selective cross-coupling without degrading the sulfonamide.

Supporting Evidence:

Side ReactionMitigation StrategySuccess RateReference
Methoxymethyl hydrolysisAnhydrous conditions, -20°C95%
Sulfonamide oxidationAvoid strong oxidants (e.g., KMnO4)100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
[2-(Methoxymethyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.